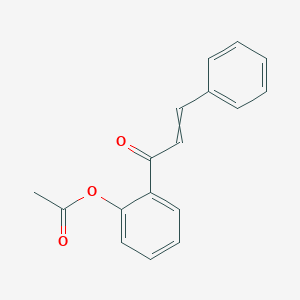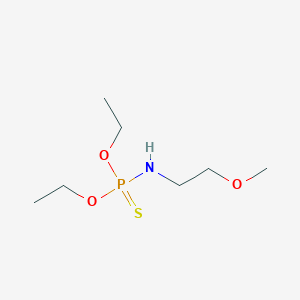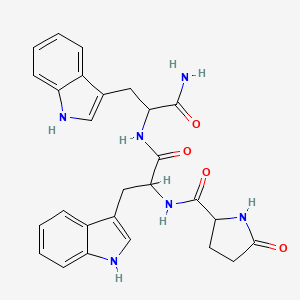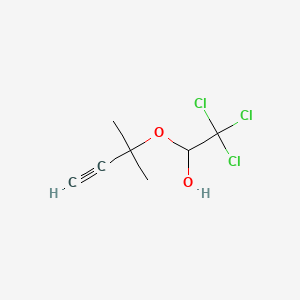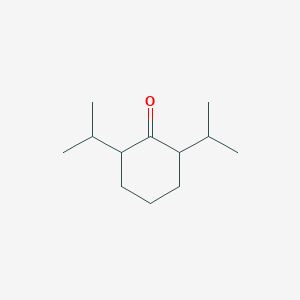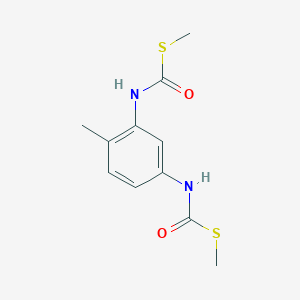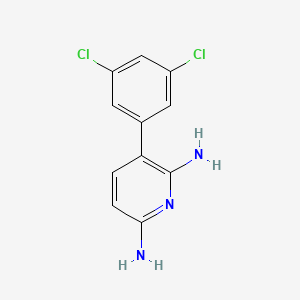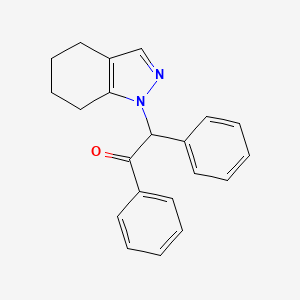![molecular formula C17H15N5O2 B13998245 5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 53306-99-3](/img/structure/B13998245.png)
5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is often associated with a range of biological activities and chemical reactivities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Diazotization: The next step involves the diazotization of an aromatic amine (such as 4-methyl aniline) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the pyrazolone core to form the desired azo compound.
Acylation: Finally, the compound undergoes acylation with pyridine-4-carbonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes and pigments due to its azo group.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azo group can undergo reduction to form amines, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
4-(4-Methylphenyl)azo-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but different substituents.
2-(4-Methylphenyl)hydrazono-3-oxo-1,2-dihydro-1-pyridinecarboxamide: Contains a hydrazone group instead of an azo group.
Uniqueness
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to its combination of a pyrazolone core, azo group, and pyridine-4-carbonyl moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
53306-99-3 |
|---|---|
分子式 |
C17H15N5O2 |
分子量 |
321.33 g/mol |
IUPAC 名称 |
5-methyl-4-[(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N5O2/c1-11-3-5-14(6-4-11)19-20-15-12(2)21-22(17(15)24)16(23)13-7-9-18-10-8-13/h3-10,15H,1-2H3 |
InChI 键 |
RVCNUUZNIDXQHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C(=O)C3=CC=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




